Eremofortin D
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Overview
Description
Eremofortin D is a secondary metabolite produced by the mold Penicillium roqueforti. This compound is part of a group of eremofortins, which are known for their presence in blue-veined cheeses such as Roquefort, Gorgonzola, and Stilton . This compound is a tricyclic byproduct formed during the biosynthesis of PR-toxin, another significant metabolite produced by Penicillium roqueforti .
Preparation Methods
Eremofortin D can be synthesized through various methods. One common approach involves the biosynthesis pathway of Penicillium roqueforti, where eremofortin B undergoes epoxidation to form DAC-eremofortin A, which is then acetylated to produce eremofortin A. Eremofortin A is subsequently oxidized to eremofortin C, with this compound being formed as a byproduct . Industrial production methods typically involve the cultivation of Penicillium roqueforti under controlled conditions to maximize the yield of this compound and other related metabolites .
Chemical Reactions Analysis
Eremofortin D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions include eremofortin A, eremofortin B, and PR-toxin . The specific conditions for these reactions vary, but they generally involve moderate temperatures and controlled pH levels to ensure optimal yields .
Scientific Research Applications
Eremofortin D has several scientific research applications. In chemistry, it is used as a model compound to study the biosynthesis pathways of secondary metabolites in fungi . In biology, it serves as a tool to investigate the interactions between fungi and their environments, particularly in the context of food spoilage and preservation . In medicine, this compound is studied for its potential toxicological effects and its role in the production of PR-toxin, which has implications for food safety . Industrially, this compound is relevant in the production of blue-veined cheeses, where it contributes to the characteristic flavor and aroma of these products .
Mechanism of Action
The mechanism of action of eremofortin D involves its interaction with various enzymes and molecular targets within the fungal cells. It is believed to play a role in the regulation of secondary metabolism pathways, particularly those involved in the biosynthesis of PR-toxin . The exact molecular targets and pathways are still under investigation, but it is known that this compound can influence the activity of cytochrome P450 enzymes and other oxidoreductases .
Comparison with Similar Compounds
Eremofortin D is similar to other eremofortins, such as eremofortin A, eremofortin B, and eremofortin C . These compounds share a common biosynthetic pathway and are often found together in cultures of Penicillium roqueforti . this compound is unique in its tricyclic structure, which distinguishes it from the other eremofortins . This structural uniqueness contributes to its specific chemical properties and biological activities .
Properties
CAS No. |
60048-74-0 |
---|---|
Molecular Formula |
C17H24O6 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
[(1R)-8-hydroxy-1,5,15-trimethyl-4,7,12-trioxapentacyclo[8.5.0.03,5.03,8.011,13]pentadecan-14-yl] acetate |
InChI |
InChI=1S/C17H24O6/c1-8-11(21-9(2)18)13-12(22-13)10-5-17(19)16(6-14(8,10)3)15(4,23-16)7-20-17/h8,10-13,19H,5-7H2,1-4H3/t8?,10?,11?,12?,13?,14-,15?,16?,17?/m1/s1 |
InChI Key |
OINAUIRNJMJNQC-WGGSCDPLSA-N |
Isomeric SMILES |
CC1C(C2C(O2)C3[C@@]1(CC45C(O4)(COC5(C3)O)C)C)OC(=O)C |
Canonical SMILES |
CC1C(C2C(O2)C3C1(CC45C(O4)(COC5(C3)O)C)C)OC(=O)C |
Origin of Product |
United States |
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